(~13~C)Methanamine
Description
Significance of Stable Isotope Tracers in Contemporary Research
Stable isotope tracers have become indispensable tools across a wide range of scientific disciplines, from medicine to environmental science. nih.govhutton.ac.uk By replacing an atom in a molecule with its heavier, non-radioactive counterpart, researchers can track the molecule's fate and interactions without altering its chemical properties. nih.gov This technique has revolutionized our understanding of metabolism, allowing for the detailed investigation of carbohydrate, fat, and protein processing in the human body. maastrichtuniversity.nl
The use of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), allows for the safe in-vivo study of metabolic fluxes and nutrient utilization. mdpi.com This has been particularly impactful in exercise physiology, providing detailed insights into metabolic regulation in response to physical activity. nih.gov Furthermore, stable isotope tracers are crucial in environmental science for tracking nutrient cycles, understanding greenhouse gas emissions, and constructing food webs. hutton.ac.uk The precision of techniques like isotope ratio mass spectrometry enables the detection of even minute changes in isotopic composition, offering a powerful lens into complex environmental processes. hutton.ac.uk
Overview of Carbon-13 Labeling in Chemical and Biological Systems
Carbon-13 (¹³C), a stable isotope of carbon, accounts for approximately 1.1% of all natural carbon. fiveable.me Its non-radioactive nature makes it an ideal tracer for studies in living organisms. fiveable.me In ¹³C labeling, the common ¹²C atom in a molecule is strategically replaced with a ¹³C atom. This "labeled" molecule can then be tracked using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.org
This ability to follow the journey of ¹³C-labeled compounds has led to significant breakthroughs in understanding complex biological processes. fiveable.me For instance, by introducing ¹³C-labeled glucose into a system, scientists can map its path through various metabolic pathways, providing critical information about cellular function and energy metabolism. fiveable.me This has been instrumental in fields like cancer research, where it helps to identify dysregulated metabolic pathways in tumor cells. mdpi.com In chemistry, ¹³C labeling is a fundamental tool for elucidating reaction mechanisms and determining the structure of complex organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
(113C)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/i1+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVYZALUXZFZLV-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583483 | |
| Record name | (~13~C)Methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.050 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106448-86-6 | |
| Record name | (~13~C)Methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106448-86-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties of 13c Methanamine
(13C)Methanamine, also known as ¹³C-labeled methylamine (B109427), is the isotopically labeled form of methylamine. ontosight.ai In this compound, the carbon atom in the methyl group is the stable isotope ¹³C. ontosight.ai It is a colorless gas with a distinct fishy, ammonia-like odor. ontosight.ainih.gov
| Property | Value |
| Molecular Formula | ¹³CH₅N or ¹³CH₃NH₂ |
| Molecular Weight | Approximately 32.06 g/mol |
| Physical State | Gas |
| Odor | Fishy, ammoniacal |
| Solubility | Highly soluble in water |
| This table summarizes the key chemical and physical properties of ( |
The hydrochloride salt of (13C)Methanamine, (13C)Methanamine hydrochloride, has a molecular formula of ¹³CH₃NH₂·HCl and a molecular weight of 68.51 g/mol . isotope.comsigmaaldrich.com
Synthesis and Manufacturing of 13c Methanamine
The synthesis of isotopically labeled compounds like (13C)Methanamine begins with the selection of an appropriate starting material containing the desired isotope. A common precursor for the production of (13C)Methanamine is ¹³C-labeled methanol (B129727) (¹³CH₃OH).
A documented synthesis route involves the conversion of ¹³C-labeled methanol into a more complex intermediate, which is then subjected to further reactions. For example, one method describes the synthesis of Trimethylsilyl[13C]methylamine hydrochloride starting from ¹³C-methanol. orgsyn.org This process involves several steps, including the formation of an imine intermediate followed by hydrogenation. orgsyn.org
Purification of the final product is crucial to ensure high chemical and isotopic purity. Techniques such as distillation and chromatography are often employed to remove any unreacted starting materials or byproducts. The final product is typically stored away from light and moisture to maintain its stability. isotope.com
Mechanistic Elucidation and Metabolic Flux Analysis Using 13c Methanamine Tracers
In vivo ¹³C Tracing Studies in Microbial Systems (e.g., Pseudomonas, Hansenula polymorpha)
In vivo ¹³C tracing studies using (¹³C)Methanamine have been instrumental in characterizing methylotrophic microbial metabolism. These studies often employ techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to track the label's incorporation into cellular metabolites. For instance, research on the yeast Hansenula polymorpha has demonstrated that when adapted to methylamine (B109427) as a nitrogen source, the ¹³C label from (¹³C)Methanamine is assimilated into key cellular components such as trehalose (B1683222) and glycerol (B35011) asm.org. Furthermore, ¹³C-labeled formaldehyde (B43269), a direct metabolic product of methylamine, is also extensively assimilated, indicating a functional assimilation pathway for methylamine carbon in this organism asm.org.
Studies in bacterial communities, such as those found in the sediment of Lake Washington, have utilized stable-isotope probing (SIP) with ¹³C-labeled C1 compounds, including methylamine. These experiments revealed that beta- and gammaproteobacterial sequences were significantly enriched in the ¹³C-DNA pools derived from [¹³C]methylamine incubations, highlighting the active role of these bacterial groups in methylamine metabolism asm.orgnih.gov. This approach allows for the identification of active microbial players in specific metabolic niches without prior cultivation.
Ex vivo 13C Tracing in Human Tissue Metabolism (e.g., Liver Tissue, T-cells)
Carbon and Nitrogen Assimilation Pathways
(¹³C)Methanamine serves as a critical tracer for understanding both carbon and nitrogen assimilation pathways in methylotrophic organisms. In bacteria capable of utilizing methylamine, the compound can be assimilated as a source of both carbon and nitrogen. For example, studies have shown that the carbon from (¹³C)Methanamine is incorporated into intermediates of the serine assimilation pathway, ultimately leading to the formation of glutamate (B1630785), which is derived from the tricarboxylic acid (TCA) cycle researchgate.net. This demonstrates a direct route for methylamine carbon into central carbon metabolism.
Furthermore, the nitrogen atom of methylamine can also be assimilated. When [¹⁵N]methylamine was used in conjunction with ¹³C-labeled methylamine, the nitrogen label was detected specifically in N-methyl[¹⁵N]glutamate, indicating the direct incorporation of methylamine nitrogen into glutamate researchgate.net. This highlights the dual role of methylamine as both a carbon and nitrogen nutrient source for certain microorganisms.
Analysis of Intermediates in Methylamine Metabolism (e.g., N-methylglutamate, gamma-glutamylmethylamide)
The detailed analysis of metabolic intermediates is a key application of (¹³C)Methanamine tracing. In microbial systems, methylamine is often metabolized via pathways involving intermediates such as N-methylglutamate (NMG) and gamma-glutamylmethylamide (GMA). Research has shown that (¹³C)Methanamine is rapidly and extensively incorporated into the methyl group of N-methylglutamate researchgate.net. Under conditions of lower oxygenation, a significant portion of the ¹³C label was also found in the methyl group of gamma-glutamylmethylamide, suggesting that the distribution of the label between these intermediates can be influenced by cellular physiological states researchgate.net.
| Intermediate | ¹³C Incorporation Observed | Conditions Influencing Distribution |
| N-methylglutamate (NMG) | High, rapid incorporation | High oxygenation |
| gamma-glutamylmethylamide | Significant incorporation | Lower oxygenation |
Quantification of Central Metabolic Fluxes (e.g., Formaldehyde Metabolism, C1 Fluxes)
(¹³C)Methanamine tracing is crucial for quantifying metabolic fluxes, particularly concerning C1 metabolism. By monitoring the rate at which the ¹³C label from methylamine is converted into downstream metabolites and cellular biomass, researchers can determine the flux through specific pathways. For instance, the rate of (¹³C)methylamine oxidation can be measured in vivo, providing insights into its utilization rate relative to its uptake into cells asm.org. The assimilation of ¹³C-labeled formaldehyde, a product of methylamine oxidation, also allows for the quantification of flux through formaldehyde metabolism and subsequent C1 assimilation pathways asm.org.
Techniques such as nanoSIMS (nanoscale secondary ion mass spectrometry) can be employed to visualize and quantify the incorporation of ¹³C labels into individual microbial cells, providing high-resolution data on metabolic activity and flux distribution within a population bco-dmo.org. This allows for a more precise understanding of how C1 compounds contribute to central metabolic pools.
Ex vivo ¹³C Tracing in Human Tissue Metabolism (e.g., Liver Tissue, T-cells)
While direct studies detailing the use of (¹³C)Methanamine in specific human tissues like liver or T-cells are not extensively covered in the provided literature snippets, the broader application of ¹³C tracing in human tissue metabolism is well-established. For example, ¹³C-tracing experiments using other labeled substrates, such as [U-¹³C]-Glutamine, have been performed in human tumor tissues and liver perfusion models to investigate metabolic fates and identify potential biomarkers researchgate.netresearchgate.net. These studies underscore the utility of stable isotopes in probing human metabolic processes ex vivo.
The principles applied in microbial studies suggest that (¹³C)Methanamine could similarly be employed to investigate the role of methylamine metabolism in human tissues, particularly in conditions where methylamine or its metabolites are implicated. Such studies would aim to track the assimilation and transformation of methylamine carbon within cellular components of liver tissue or immune cells like T-cells, potentially revealing metabolic dysregulation or specific functional roles.
Investigation of Gut Microbiome-Host Organ Metabolic Communications
The intricate interplay between the gut microbiome and host organs involves complex metabolic exchanges. Methylamine and its derivatives are produced by gut microbes and can influence host physiology researchgate.netresearchgate.net. (¹³C)Methanamine tracing offers a powerful approach to elucidate these communication pathways. By administering (¹³C)Methanamine to a host and tracking the label in both the gut microbial community and host tissues, researchers can determine how microbial methylamine metabolism contributes to the host's metabolic landscape.
Studies have indicated that methylamine metabolism pathways are relevant in various host localizations, including the liver researchgate.net. By using (¹³C)Methanamine, it becomes possible to trace the metabolic products derived from microbial methylamine breakdown as they are absorbed and utilized by host organs. This can reveal how microbial metabolic activities, such as the processing of methylamine, influence host metabolic status, potentially impacting nutrient availability, signaling pathways, or the development of host-associated conditions.
Compound List
Methanamine
(¹³C)Methanamine
N-methylglutamate
gamma-glutamylmethylamide
Trehalose
Glycerol
Formaldehyde
Computational and Theoretical Investigations of 13c Methanamine
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable in modern chemistry, offering a theoretical lens to examine molecules at the atomic level. For (13C)Methanamine, these methods have been instrumental in elucidating its electronic structure, vibrational properties, and interactions with other molecules.
Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure and Interactions
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study molecular systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods approximate the complex many-electron problem by focusing on the electron density.
Studies on methylamine (B109427) and its isotopologues, including (13C)Methanamine, have utilized these methods to determine their molecular structure with high accuracy. frontiersin.orgaip.orgresearchgate.netacs.org For instance, DFT calculations can accurately reproduce the internal bond lengths and angles of the fully relaxed CH₃NH₂ structure. aip.org The calculated structural parameters are in good agreement with available experimental data. aip.org Furthermore, these calculations have been used to investigate the conformational isomerism of methylamine, revealing how the molecule's structure fluctuates during internal rotation around the C-N bond. researchgate.net
The interaction of (13C)Methanamine with other molecules and surfaces has also been a subject of DFT studies. For example, investigations into the adsorption of methylamine on mackinawite (FeS) surfaces have shown that the interaction strength and bonding nature can be effectively described using DFT with dispersion corrections (DFT-D2). aip.org These calculations reveal that the methylamine molecule interacts with the FeS surfaces through the lone pair of electrons on the nitrogen atom, forming a covalent-type bond. aip.org
The following table summarizes key structural parameters of methylamine calculated using DFT, which are expected to be very similar for (13C)Methanamine.
| Parameter | Calculated Value (DFT) | Experimental Value |
| C-N bond length | 1.481 Å | 1.474 Å |
| C-H bond length (in-plane) | 1.100 Å | 1.093 Å |
| C-H bond length (out-of-plane) | 1.101 Å | 1.093 Å |
| N-H bond length | 1.023 Å | 1.011 Å |
| Data sourced from a DFT study on methylamine adsorption. aip.org |
Analysis of Intermolecular Interactions and Clustering Phenomena (e.g., Hydrogen Bonding, Cooperative Effects)
Intermolecular forces, particularly hydrogen bonds, play a crucial role in the chemistry of amines. pressbooks.pubunizin.org Methylamine, and by extension (13C)Methanamine, can act as both a hydrogen bond donor and acceptor through its N-H bonds and the lone pair on the nitrogen atom. libretexts.org The strength of these hydrogen bonds is a key factor influencing the physical properties of methylamine, such as its boiling point. pressbooks.pubunizin.org
The formation of hydrogen-bonded clusters also affects the vibrational frequencies of the molecule. The N-H stretching and NH₂ wagging modes experience large shifts that increase with cluster size, providing a spectroscopic signature of these cooperative interactions. aip.org
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)
Quantum chemical calculations are highly valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the identification of molecules in various environments. For (13C)Methanamine, the prediction of NMR chemical shifts and coupling constants is of particular interest.
The chemical shift of the ¹³C nucleus in (13C)Methanamine is a sensitive probe of its electronic environment. docbrown.info DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with reasonable accuracy. aip.orgmdpi.com These calculations have been used to correlate experimental chemical shifts with calculated isotropic screening constants for various molecules, including derivatives of amines. mdpi.com
Theoretical predictions of spin-spin coupling constants, such as the one-bond ¹J(¹⁵N, ¹³C) coupling, have also been performed. cdnsciencepub.com These calculations can help to understand the factors influencing these couplings, such as solvent effects and changes in bond order. cdnsciencepub.com For instance, studies on aniline (B41778) derivatives have shown that ¹J(¹⁵N, ¹³C) values are related to the N-C bond order and are sensitive to the polarity of the solvent. cdnsciencepub.com
Furthermore, computational methods have been employed to predict the rotational spectra of (13C)Methanamine. aanda.orgresearchgate.net By fitting experimental measurements to a Hamiltonian model, researchers can generate highly accurate predictions of transition frequencies over a wide range, which is crucial for the astronomical detection of this isotopologue. aanda.orgresearchgate.net
Modeling of Isotopic Effects and Distribution
The presence of the ¹³C isotope in (13C)Methanamine introduces subtle but measurable effects on its physical and chemical properties. Modeling these isotopic effects is essential for understanding isotopic fractionation and for tracing the metabolic fate of this compound.
Theoretical Prediction of Isotopic Fractionation
Isotopic fractionation refers to the partitioning of isotopes between different substances or phases. Theoretical calculations can predict the equilibrium isotopic fractionation factors, which quantify the extent of this partitioning. These predictions are often based on statistical mechanics and the vibrational frequencies of the different isotopic species, which can be obtained from quantum chemical calculations.
While specific theoretical studies on the isotopic fractionation of (13C)Methanamine are not abundant in the provided search results, the principles are well-established. The substitution of ¹²C with ¹³C leads to a change in the vibrational zero-point energy of the molecule, which in turn affects the equilibrium constants of isotopic exchange reactions. whoi.edu Ab initio calculations have been successfully used to predict carbon isotope signatures in other organic molecules like amino acids, demonstrating the potential of these methods to model fractionation in (13C)Methanamine. researchgate.net These calculations can predict relative enrichments or depletions of ¹³C in different molecular positions. researchgate.net
Astrochemical and Geochemical Implications of 13c Methanamine
Interstellar Medium (ISM) Search and Detection
Methanamine (methylamine, CH₃NH₂) is recognized as a key prebiotic molecule. Its detection in the interstellar medium (ISM) is a significant step in understanding the inventory of organic material available for the formation of planetary systems. The search for its isotopologues, like (¹³C)Methanamine, is particularly important for elucidating chemical pathways.
Spectroscopic Signatures for Astronomical Identification
The identification of molecules in the ISM is achieved through radio astronomy, which detects the characteristic rotational transitions of molecules at millimeter and submillimeter wavelengths. Each molecule possesses a unique spectral fingerprint. For molecules with internal rotation, like methylamine (B109427), the spectrum is particularly complex. researchgate.net
The astronomical detection of methylamine relies on high-resolution laboratory spectroscopy to provide accurate rest frequencies for its rotational transitions. researchgate.net Searches for methylamine and its isotopologues are often conducted using powerful radio telescopes like the IRAM 30 m telescope and the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.org While the main isotopologue, ¹²CH₃NH₂, has been detected, the search for (¹³C)Methanamine is more challenging due to its lower expected abundance. The detection of ¹³C-isotopologues of other molecules, however, is common in astronomical surveys, providing valuable data on isotopic fractionation. aanda.orgfrontiersin.org The spectral lines of protonated methylamine (CH₃NH₃⁺) have also been sought, as protonation is a common process in the ISM. frontiersin.org
Column Density Derivations in Astrophysical Environments
Column density is a measure of the number of molecules within a column of unit area along the line of sight, providing an estimate of the molecule's abundance in a given region. For methylamine (CH₃NH₂), column densities have been derived in several high-mass star-forming regions.
In the Sagittarius B2(N) hot molecular core, a prolific source of complex organic molecules, numerous rotational lines of methylamine have been observed. researchgate.net Analysis of these lines yielded a rotational temperature of 159 ± 30 K and a total column density of (5.0 ± 0.9) × 10¹⁵ cm⁻². researchgate.net The fractional abundance of methylamine relative to molecular hydrogen (H₂) in this region was determined to be approximately 1.7 × 10⁻⁹. researchgate.net In another study towards the hot molecular core G10.47+0.03, the precursor molecule to methylamine, methylenimine (CH₂NH), was detected with a column density of (3.40±0.2)×10¹⁵ cm⁻². arxiv.org
Upper limits for the column density of related species have also been established. For instance, a search for protonated methylamine (CH₃NH₃⁺) in Sagittarius B2 resulted in an upper limit to its column density of approximately 5 × 10¹⁴ cm⁻². frontiersin.org These measurements are crucial for constraining chemical models of the ISM.
| Astrophysical Source | Molecule | Rotational Temperature (K) | Column Density (cm⁻²) |
| Sagittarius B2(N) | CH₃NH₂ | 159 ± 30 | (5.0 ± 0.9) × 10¹⁵ |
| Sagittarius B2(N) | CH₂NH | 44 ± 13 | (9.1 ± 4.4) × 10¹⁴ |
| G10.47+0.03 | CH₂NH | 218.70 ± 20 | (3.40 ± 0.2) × 10¹⁵ |
| Sagittarius B2 | CH₃NH₃⁺ | 200 - 300 (assumed) | < 5 × 10¹⁴ (upper limit) |
This table presents derived column densities and rotational temperatures for methylamine and related species in different astrophysical environments based on observational data. frontiersin.orgresearchgate.netarxiv.org
Role in Prebiotic Chemistry and Meteoritic Origins
Methylamine is a crucial precursor in the synthesis of more complex biomolecules, such as amino acids. Its presence in meteorites and comets provides a direct link between the chemistry of the early solar system and the building blocks of life delivered to the early Earth. researchgate.netunibe.ch
Investigation of Synthetic Routes of Methylamine in Extraterrestrial Environments
Several pathways for the formation of methylamine in extraterrestrial environments have been proposed. One significant route is the hydrogenation of hydrogen cyanide (HCN) on the surfaces of icy dust grains in molecular clouds. This process can lead to the formation of methylenimine (CH₂NH), which can be further hydrogenated to form methylamine (CH₃NH₂). researchgate.net
The Strecker-cyanohydrin synthesis is a widely accepted mechanism for the formation of α-amino acids in the aqueous environments of meteorite parent bodies. researchgate.netacs.org This synthesis involves aldehydes or ketones, ammonia (B1221849) (or amines), and hydrogen cyanide. olemiss.edu Methylamine can participate in or be a product of related chemical networks. For example, laboratory experiments have shown that aminomethanol (B12090428) (NH₂CH₂OH), a key intermediate in the Strecker synthesis of glycine (B1666218), can be generated from methylamine in astrophysical ice analogs. olemiss.edu The detection of methylamine alongside glycine in comet 67P/Churyumov-Gerasimenko and in samples from the asteroid Ryugu supports the idea that these molecules are chemically linked and could be formed through processes like the Strecker synthesis in extraterrestrial settings. unibe.chnih.gov
Isotopic Signature (δ¹³C) as an Indicator of Origin and Formation Pathways
The stable carbon isotopic composition (¹³C/¹²C), expressed as δ¹³C, is a powerful tool for tracing the origin and formation history of organic molecules found in meteorites. acs.org Terrestrial organic matter has a distinct isotopic signature, so enrichments in ¹³C can be a strong indicator of an extraterrestrial origin. acs.orgresearchgate.net
Analyses of carbonaceous chondrites, such as the Murchison meteorite, have revealed significant ¹³C-enrichments in amino acids and amines compared to their terrestrial counterparts. acs.org The δ¹³C value of methylamine extracted from the Murchison meteorite was found to be enriched in ¹³C relative to the isotopic values reported for glycine from the same meteorite. acs.org This isotopic relationship suggests that the methylamine may have formed from the hydrogenation of methanimine (B1209239) that was left over from the synthesis of glycine. acs.org However, this trend is not universal across all meteorite types, indicating that different formation pathways may have been dominant in different parent bodies. acs.org
The specific δ¹³C values of a molecule are influenced by the isotopic composition of its precursor molecules (like CO, HCN, and CH₄) and the kinetic isotope effects associated with its specific formation reactions. acs.org By comparing the δ¹³C values of methylamine with other organic molecules in the same meteorite, scientists can test hypotheses about synthetic routes, such as the Strecker synthesis, and constrain the chemical environments of the early solar system. acs.org
| Meteorite | Molecule | δ¹³C value (‰) |
| Murchison | Methylamine | +43.6 ± 0.4 |
| Murchison | Glycine | +22.0 ± 2.6 |
| Murchison | L-Alanine | +29.0 ± 0.6 |
| Murchison | β-Alanine | +4.0 ± 0.5 |
This table shows a comparison of the stable carbon isotopic composition (δ¹³C) of methylamine and several amino acids found in the Murchison meteorite. The data highlights the significant ¹³C enrichment in these extraterrestrial molecules. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (~13~C)Methanamine derivatives, and how can isotopic purity be ensured?
- Methodological Answer : this compound derivatives are typically synthesized via catalytic hydrogenation of nitriles or reductive amination using ~13~C-labeled precursors. For example, (3-ethylthiophen-2-yl)methanamine was synthesized by hydrogenating a vinyl-substituted precursor with 10% Pd/C under H₂, yielding 89% product with isotopic integrity confirmed by ¹H/¹³C NMR . To ensure isotopic purity, use high-purity ~13~C-labeled starting materials and monitor reactions via mass spectrometry (HRMS) to detect isotopic enrichment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (P261 precaution) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via licensed hazardous waste handlers .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
Q. How can this compound derivatives be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR (400–600 MHz) identifies substituent environments (e.g., aromatic protons at δ 7.16 ppm in thiophene derivatives), while ¹³C NMR confirms isotopic labeling at specific carbons (e.g., ~13~C-enriched methyl groups at δ 15.29 ppm) .
- HRMS : Validate molecular formulas (e.g., [M+H]+ = 147.0690 for C₇H₁₂NS) to confirm isotopic incorporation .
Advanced Research Questions
Q. How can this compound be utilized in isotopic tracing to study metabolic pathways or reaction mechanisms?
- Methodological Answer :
- Tracer Design : Incorporate ~13~C at reactive sites (e.g., methyl groups) to track metabolic intermediates via LC-MS or NMR. For example, ~13~C-labeled benzylamine derivatives can map amine oxidation pathways in enzymatic studies .
- Quantification : Use isotope ratio mass spectrometry (IRMS) to measure ~13~C enrichment in biological samples, correcting for natural abundance .
Q. What experimental strategies resolve contradictions in reaction yields or spectroscopic data for this compound derivatives?
- Methodological Answer :
- Variable Optimization : Test catalyst loadings (e.g., 5–10% Pd/C), solvents (MeOH vs. DMF), and reaction times to identify yield discrepancies. For instance, microwave-assisted reactions (140°C, Zn(OTf)₂ catalyst) improve efficiency for sterically hindered derivatives .
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC) and replicate experiments to address spectral anomalies .
Q. How can this compound derivatives be integrated into drug discovery pipelines for target validation?
- Methodological Answer :
- Biological Screening : Use MTT assays to evaluate cytotoxicity (e.g., IC₅₀ values for anticancer activity in HepG2 cells) and Apopercentage assays to assess apoptosis induction .
- Mechanistic Studies : Perform DNA-binding assays (e.g., CT-DNA binding constants via UV-vis) to confirm interactions, as demonstrated for Pd(II) complexes of this compound Schiff bases .
Q. What computational tools complement experimental data for this compound-based catalyst design?
- Methodological Answer :
- DFT Modeling : Calculate transition states for hydrogenation steps (e.g., B3LYP/6-31G* level) to predict regioselectivity in Pd-catalyzed reactions .
- Docking Simulations : Use AutoDock Vina to screen this compound derivatives against protein targets (e.g., PPARδ for mitochondrial function modulation) .
Data Analysis and Reproducibility
Q. How can systematic reviews address variability in this compound applications across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., case-control vs. cohort) using random-effects models to assess dose-response relationships .
- Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., solvent polarity effects on reaction yields) .
Q. What protocols ensure reproducibility in synthesizing this compound-based metal complexes?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
